molecular formula C19H21N5O2 B11243492 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide

2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide

Cat. No.: B11243492
M. Wt: 351.4 g/mol
InChI Key: DEVFOVCAXQVOLD-UHFFFAOYSA-N
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Description

2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide is a complex organic compound that features a pyrazole ring, a pyrimidine ring, and a phenylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyrimidine rings.

    Reduction: Reduction reactions can occur, especially at the carbonyl group in the pyrimidine ring.

    Substitution: The compound can undergo various substitution reactions, such as nucleophilic substitution at the phenylacetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structural features.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: It is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The pyrazole and pyrimidine rings can interact with enzymes and receptors, potentially inhibiting or activating certain biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide is unique due to its combination of pyrazole, pyrimidine, and phenylacetamide groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H21N5O2

Molecular Weight

351.4 g/mol

IUPAC Name

2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]-N-phenylacetamide

InChI

InChI=1S/C19H21N5O2/c1-12-10-13(2)24(22-12)19-20-15(4)14(3)18(26)23(19)11-17(25)21-16-8-6-5-7-9-16/h5-10H,11H2,1-4H3,(H,21,25)

InChI Key

DEVFOVCAXQVOLD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NC(=C(C(=O)N2CC(=O)NC3=CC=CC=C3)C)C)C

Origin of Product

United States

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